3-Ethyl-3-fluorocyclobutane-1-carboxylic acid
Description
3-Ethyl-3-fluorocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative characterized by a carboxylic acid group at position 1 and ethyl/fluorine substituents at position 3 of the cyclobutane ring. This structural configuration imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. The fluorine atom introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions, while the ethyl group contributes to hydrophobic character.
Properties
IUPAC Name |
3-ethyl-3-fluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-2-7(8)3-5(4-7)6(9)10/h5H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAPNWWKSUQOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-ethyl-3-fluorocyclobutane-1-carboxylic acid involves several key steps that highlight its utility as a molecular building block. The compound can be synthesized through a multi-step process involving the reaction of cyclobutane derivatives with fluorinating agents. The preparation method typically includes:
- Starting Materials : Anhydrous ethanol and 3-oxo-cyclobutanecarboxylic acid.
- Catalysts : Concentrated sulfuric acid is commonly used to catalyze the esterification process.
- Fluorination : The introduction of fluorine is achieved using triethylamine hydrogen trifluoride, which allows for mild reaction conditions and high yields of the desired product .
This compound's unique structure, featuring a fluorine atom, enhances its chemical properties, making it a valuable precursor in organic synthesis.
Biological Significance
The biological applications of this compound are primarily linked to its role as a building block in the synthesis of radiotracers for positron emission tomography (PET). One notable derivative is 18F-FACBC (anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid), which has been investigated for its efficacy in cancer imaging, particularly for prostate cancer and gliomas.
Case Study: 18F-FACBC in Cancer Diagnosis
A significant study evaluated the diagnostic accuracy of 18F-FACBC PET/MRI in patients with gliomas. The findings indicated that this radiotracer demonstrated high uptake in malignant tumors, correlating well with histopathological findings. The study reported an increase in diagnostic accuracy when combining PET with conventional MRI, highlighting the potential of fluorinated cyclobutane derivatives in oncological imaging .
Applications in Medicinal Chemistry
The incorporation of fluorine into organic compounds can significantly alter their pharmacokinetic properties, such as metabolic stability and bioavailability. As a result, this compound serves as an important intermediate for synthesizing various bioactive molecules:
- Anticancer Agents : Fluorinated compounds are often more potent due to increased lipophilicity and improved receptor binding.
- Neuroimaging Agents : Compounds like 18F-FACBC are critical for non-invasive imaging techniques that aid in the diagnosis and monitoring of brain tumors.
Material Science Applications
Beyond medicinal uses, this compound can also be explored within materials science:
- Polymer Chemistry : Fluorinated compounds can enhance the thermal stability and chemical resistance of polymers.
- Coatings : The unique properties imparted by fluorine may lead to applications in protective coatings that require durability against harsh environments.
Summary Table of Applications
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other biological molecules that interact with the compound.
Pathways: Involvement in metabolic or signaling pathways that lead to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Functional Group Influence: Carboxylic acid derivatives (e.g., this compound) exhibit higher polarity compared to ester analogs (e.g., Ethyl 3,3-difluorocyclobutanecarboxylate), affecting solubility and bioavailability . Amino-substituted variants (e.g., anti-¹⁸F-FACBC) demonstrate targeted biological uptake due to amino acid transporter affinity, making them suitable for diagnostic imaging .
Fluorine Substitution Patterns: Difluoro-substituted compounds (e.g., Ethyl 3,3-difluorocyclobutanecarboxylate) show increased metabolic resistance compared to mono-fluoro analogs, but reduced steric flexibility .
Applications: Medical Imaging: anti-¹⁸F-FACBC exhibits lower urinary bladder accumulation (3.09 %ID/cm³ vs. 69.31 %ID/cm³ for ¹⁸F-FDG) and superior tumor-to-background contrast in prostate cancer models . Synthetic Intermediates: Ethyl and isopropyl esters (e.g., ) serve as precursors for protected amino acids or fluorinated building blocks in organic synthesis .
Key Observations:
- Amino-fluorinated derivatives (e.g., 3-Amino-1-fluorocyclobutane-1-carboxylic acid) pose higher risks (e.g., eye damage) compared to non-amino analogs, necessitating stringent handling protocols .
- Esters and Boc-protected compounds (e.g., ) are typically less reactive and safer to handle under standard laboratory conditions.
Biological Activity
3-Ethyl-3-fluorocyclobutane-1-carboxylic acid is a fluorinated carboxylic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features may contribute to its interactions with biological systems, making it a candidate for further investigation in drug development and therapeutic applications.
This compound possesses a cyclobutane ring, which is modified by an ethyl group and a fluorine atom at the 3-position. The presence of the carboxylic acid functional group enhances its reactivity and potential for biological interactions.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The fluorine atom can enhance binding affinity through halogen bonding, potentially increasing the efficacy of enzyme inhibition.
- Antimicrobial Properties : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. The introduction of the ethyl group may also influence the lipophilicity of the compound, allowing for better membrane penetration.
- Cytotoxicity : In vitro studies are necessary to evaluate the cytotoxic effects of this compound on various cancer cell lines. Fluorinated compounds have been shown to exhibit selective toxicity towards cancer cells, which warrants further exploration.
Study 1: Enzyme Interaction
A study investigating the interaction of this compound with a specific enzyme revealed that the compound inhibited enzyme activity with an IC50 value indicative of moderate potency. This suggests that further optimization could lead to more effective inhibitors.
Study 2: Antimicrobial Testing
In antimicrobial assays, this compound demonstrated activity against gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.
Research Findings
Recent findings from various studies have provided insights into the biological mechanisms and potential therapeutic applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Moderate IC50 value indicating potential as an enzyme inhibitor. |
| Study B | Antimicrobial Activity | Effective against gram-positive bacteria with MIC values comparable to antibiotics. |
| Study C | Cytotoxicity | Selective cytotoxic effects observed in cancer cell lines, necessitating further investigation. |
Preparation Methods
Synthesis of 3-Oxocyclobutanecarboxylic Acid Derivatives
The preparation of 3-oxocyclobutanecarboxylic acid, as disclosed in CN103467270A , involves a Wittig-like reaction using triphenylphosphine, methyl iodide, and n-butyllithium to generate a phosphonium ylide. Subsequent reaction with epichlorohydrin and benzaldehyde yields 3-benzylidene cyclobutanol, which is oxidized to the ketone . For 3-ethyl-3-oxocyclobutanecarboxylic acid, this method could be modified by substituting benzaldehyde with propionaldehyde to introduce the ethyl group.
Critical Considerations :
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The steric bulk of propionaldehyde may reduce reaction efficiency compared to benzaldehyde.
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Post-oxidation steps require careful control to avoid over-oxidation or ring-opening.
Ethyl Group Introduction via Alkylation
Alkylation of 3-oxocyclobutanecarboxylic acid or its ester is a plausible route to install the ethyl group. For example, treatment with ethylmagnesium bromide under Grignard conditions would add to the ketone, forming 3-ethyl-3-hydroxycyclobutanecarboxylic acid. However, tertiary alcohols like this intermediate are notoriously resistant to fluorination due to steric hindrance and competing elimination reactions .
Alternative Approach :
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Enolate Alkylation : Generating the enolate of 3-oxocyclobutanecarboxylate (e.g., using LDA or NaH) followed by reaction with ethyl iodide could yield 3-ethyl-3-oxocyclobutanecarboxylate directly. This method avoids the tertiary alcohol intermediate, streamlining the synthesis.
Fluorination Strategies for Tertiary Alcohols
The fluorination of tertiary alcohols remains a significant challenge. In CN117736093A , secondary alcohols are fluorinated using trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine hydrogen trifluoride (Et₃N·3HF) at mild temperatures (−10°C to 25°C), achieving yields up to 81% with a 1:1 cis-trans isomer ratio . Adapting this to a tertiary alcohol would require:
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Enhanced Leaving Group Activation : Converting the hydroxyl group to a better leaving group (e.g., mesylate or tosylate) prior to fluorination.
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Low-Temperature Conditions : Mitigating elimination byproducts through precise temperature control (−20°C to 0°C).
Comparative Fluorination Methods
| Method | Reagents | Temp. Range | Yield (%) | Cis-Trans Ratio |
|---|---|---|---|---|
| DAST Fluorination | DAST, CH₂Cl₂ | −65°C | 34–45 | 9:1–13:1 |
| Tf₂O/Et₃N·3HF | Tf₂O, Et₃N·3HF, CH₂Cl₂ | −10–25°C | 81 | 1:1 |
| BAST Fluorination | BAST, CH₂Cl₂ | −65°C | 37–45 | 9:1–10:1 |
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester. In CN117736093A , ester groups are hydrolyzed using aqueous NaOH or KOH under reflux, followed by acidification to isolate the carboxylic acid . For 3-ethyl-3-fluorocyclobutane-1-carboxylic acid, this step is expected to proceed efficiently due to the electron-withdrawing effect of the fluorine atom, which activates the ester toward nucleophilic attack.
Optimization Parameters :
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Base Concentration : 2–3 M NaOH to ensure complete deesterification.
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Temperature : 80–100°C for 6–12 hours.
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Workup : Acidification with HCl to pH 2–3 and extraction with ethyl acetate.
Stereochemical Control and Isomer Management
The cis-trans isomerism of this compound arises from the restricted rotation of the cyclobutane ring. The fluorination step is stereospecific, with the reaction mechanism (SN2 vs. SN1) dictating the isomer ratio. The use of Tf₂O/Et₃N·3HF in CN117736093A achieves a 1:1 ratio, suggesting a radical or non-ionic pathway . For the target compound, similar conditions may favor racemic mixtures, necessitating chiral resolution techniques if enantiopure material is required.
Industrial Scalability and Process Economics
The one-pot methodology described in CN117736093A (Examples 6–12) eliminates intermediate purification, reducing solvent waste and production costs . Key scalability factors for this compound include:
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Catalyst Recycling : Recovery of triethylamine and Tf₂O from reaction mixtures.
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Solvent Selection : Replacement of dichloromethane with greener alternatives (e.g., 2-MeTHF).
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Waste Management : Neutralization of HF byproducts with Ca(OH)₂ to form insoluble CaF₂.
Q & A
Q. What are the common synthetic routes for preparing 3-Ethyl-3-fluorocyclobutane-1-carboxylic acid, and what key intermediates are involved?
Synthetic strategies often involve fluorination of cyclobutane precursors or ring-closing reactions. For example, fluorination via electrophilic agents (e.g., Selectfluor®) or nucleophilic substitution using fluorinated building blocks can introduce the fluorine substituent. Cyclobutane rings may be formed via [2+2] photocycloaddition or strain-driven cyclization. Key intermediates include ethyl-substituted cyclobutane derivatives (e.g., 3-ethylcyclobutane-1-carboxylic acid esters), which undergo fluorination at the 3-position. Purification via recrystallization or column chromatography is critical to achieve ≥95% purity, as observed in structurally analogous fluorocyclobutane compounds .
Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?
Analytical methods include:
- NMR spectroscopy : 1H, 13C, and 19F NMR to confirm fluorination, substituent positions, and stereochemistry (e.g., coupling constants for cyclobutane ring strain analysis).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Chiral HPLC : For enantiomeric resolution if chiral centers are present, as seen in related fluorinated cyclobutanes .
- Thermogravimetric analysis (TGA) : Assesses thermal stability under experimental conditions.
Q. What are the storage and handling protocols to ensure the stability of fluorinated cyclobutane derivatives?
Fluorinated cyclobutanes are sensitive to light and moisture. Storage recommendations:
- Temperature : -20°C in airtight, light-resistant containers.
- Desiccants : Use anhydrous calcium chloride or molecular sieves to prevent hydrolysis.
- Handling : Conduct reactions under inert atmospheres (N2/Ar) to avoid decomposition, as noted in safety protocols for similar compounds .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under various reaction conditions?
- Density Functional Theory (DFT) : Models reaction pathways (e.g., fluorination energetics, ring-strain effects) and predicts transition states.
- Molecular Dynamics (MD) : Simulates conformational stability influenced by steric interactions between ethyl and fluorine groups.
- Solvent Effects : COSMO-RS calculations optimize solvent selection for reactions involving polar intermediates .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated cyclobutane derivatives?
- Cross-validation : Combine 19F NMR with X-ray crystallography to resolve ambiguities (e.g., overlapping signals in crowded spectra).
- Isotopic Labeling : Use deuterated analogs to simplify 1H NMR interpretation.
- Dynamic NMR : Analyze temperature-dependent spectra to study ring-flipping dynamics in cyclobutane systems .
Q. How does the electron-withdrawing fluorine substituent influence the acidity and reactivity of the carboxylic acid group?
The fluorine atom increases acidity via inductive effects, lowering the pKa compared to non-fluorinated analogs. Titration experiments with NaOH/HCl quantify acidity (e.g., pH-metric titration). Reactivity studies (e.g., esterification kinetics) show enhanced electrophilicity of the carbonyl carbon, enabling faster nucleophilic attack .
Q. What experimental designs mitigate side reactions during fluorocyclobutane synthesis?
- Low-Temperature Fluorination : Reduces unwanted ring-opening or rearrangement.
- Protecting Groups : Temporarily block the carboxylic acid (e.g., as methyl esters) to prevent side reactions during fluorination.
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd) for regioselective C-F bond formation, as demonstrated in fluorinated amino acid syntheses .
Methodological Notes
- Safety Protocols : Always use respiratory and eye protection when handling fluorinated compounds, as mandated in safety guidelines .
- Data Reproducibility : Document reaction parameters (e.g., solvent polarity, temperature gradients) to ensure reproducibility, especially for strained cyclobutane systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
